molecular formula C14H20N2O2 B1492504 Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate CAS No. 1375188-73-0

Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Cat. No.: B1492504
CAS No.: 1375188-73-0
M. Wt: 248.32 g/mol
InChI Key: AIXCZIKNYFXGSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a synthetic quinoxaline derivative intended for research and development purposes. Compounds based on the quinoxaline structure, which consists of a benzene ring fused to a pyrazine ring, are of significant interest in medicinal and organic chemistry due to their diverse biological activities . While specific studies on this exact compound are not available, the broader class of 1,2,3,4-tetrahydroquinoxaline and related tetrahydroisoquinoline carboxylate derivatives are frequently employed as key pharmaceutical intermediates in the synthesis of more complex molecules . The tert-butyl carboxylate (Boc) group is a widely used protecting group in organic synthesis, making this compound a potential building block for the construction of nitrogen-containing heterocycles. Quinoxaline derivatives have been extensively researched and demonstrate a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities . Some derivatives also act as inhibitors for specific enzymes, such as reverse transcriptase in the context of anti-HIV research . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10-9-16(13(17)18-14(2,3)4)12-8-6-5-7-11(12)15-10/h5-8,10,15H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXCZIKNYFXGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C2N1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375188-73-0
Record name tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
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Biological Activity

Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate (TBMQ) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on the biological activity of TBMQ, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H17N1O2
  • CAS Number : 1375188-73-0

The compound's structure features a tetrahydroquinoxaline core, which is known for its diverse biological activities. The presence of the tert-butyl and methyl groups contributes to its lipophilicity and potentially enhances its bioavailability.

Antiproliferative Effects

Recent studies have demonstrated that TBMQ exhibits notable antiproliferative activity against various cancer cell lines. In particular, a study utilizing the MTT assay revealed that TBMQ showed significant inhibition of cell growth in human colon cancer cells (HT-29) at concentrations as low as 10 μM. The results indicated that TBMQ could induce cell cycle arrest at the G2/M phase without triggering apoptosis, suggesting a unique mechanism of action .

Table 1: Antiproliferative Activity of TBMQ Against Cancer Cell Lines

Cell LineConcentration (μM)Inhibition (%)
HT-2910>30
A54910>25
MCF-710>20

The mechanism underlying the antiproliferative effects of TBMQ involves inhibition of tubulin polymerization. This action disrupts the microtubule network necessary for mitotic spindle formation, leading to cell cycle arrest . Molecular docking studies have confirmed that TBMQ interacts with the colchicine binding site on tubulin through hydrogen bonding and hydrophobic interactions .

Structure-Activity Relationships (SAR)

The SAR analysis of TBMQ and its derivatives has provided insights into optimizing its biological activity. Compounds with various substitutions on the tetrahydroquinoxaline ring were synthesized and evaluated for their antiproliferative properties. Key findings include:

  • Substituent Effects : Compounds with electron-donating groups (e.g., methoxy) exhibited enhanced activity compared to those with electron-withdrawing groups.
  • Positioning of Substituents : The positioning and number of substituents significantly influence the inhibitory activity; disubstituted compounds generally showed decreased efficacy compared to monosubstituted analogs .

Pharmacokinetics and ADME Properties

Predictive models for Absorption, Distribution, Metabolism, and Excretion (ADME) indicate that TBMQ possesses favorable pharmacokinetic properties. The compound is predicted to have good solubility in aqueous environments and an appropriate lipophilicity profile conducive to oral bioavailability .

Case Studies

In a recent case study focusing on the development of novel tetrahydroquinoxaline derivatives, TBMQ was highlighted as a promising candidate for further pharmacological exploration due to its balanced profile of potency and selectivity against cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s closest analogs include:

Tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate (Ref: 3D-AFC19146): Key Differences: Replaces the tetrahydroquinoxaline system with a piperazine ring and introduces an azetidine sulfonyl group. Impact: The sulfonyl group increases polarity and hydrogen-bonding capacity, while the azetidine ring introduces conformational rigidity. This compound is priced lower (€409.00 for 50 mg), suggesting differences in synthetic complexity or demand .

1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine hydrochloride (from ): Key Differences: Features an oxadiazole ring and cyclopropane amine instead of a quinoxaline system. Impact: The oxadiazole enhances metabolic stability, while the cyclopropane imposes geometric constraints, favoring receptor binding in bioactive molecules .

Physicochemical and Economic Comparison

Property Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate Tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine hydrochloride
Core Structure Partially saturated quinoxaline Piperazine-azetidine sulfonyl Oxadiazole-cyclopropane
Functional Groups Tert-butyl carbamate, methyl Tert-butyl carbamate, sulfonyl, azetidine Oxadiazole, cyclopropane amine
Price (50 mg) €566.00 €409.00 Not commercially listed (synthesized for research)
Potential Applications Kinase inhibitor scaffolds, PROTACs Sulfonamide-based enzyme inhibitors Antimicrobial or CNS-targeting agents

Preparation Methods

Starting Materials

  • 1,2-diaminobenzene or substituted diamines
  • α-ketoesters or aldehydes for ring closure
  • tert-butyl chloroformate (Boc anhydride) for nitrogen protection
  • Methylating agents for 3-methyl substitution (e.g., methyl iodide or methylation via alkylation)

Synthetic Route

  • Cyclization to form tetrahydroquinoxaline core :
    The initial step involves the condensation of 1,2-diaminobenzene with an appropriate carbonyl compound (such as methyl glyoxylate or α-ketoester) to form the tetrahydroquinoxaline skeleton. This cyclization often proceeds under acidic or basic catalysis and may require heating.

  • Methylation at the 3-position :
    The 3-position methyl group can be introduced either by using a methyl-substituted starting aldehyde or by post-cyclization methylation using methylating agents under controlled conditions to avoid over-alkylation.

  • Protection of the nitrogen with tert-butyl carboxylate :
    The nitrogen atom in the tetrahydroquinoxaline ring is protected by reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the tert-butyl carbamate (Boc) derivative. This step is crucial for stabilizing the compound and improving its handling and reactivity in further synthetic steps.

Research Findings and Optimization

A relevant study on the synthesis of related tetrahydroquinoline derivatives via cascade reactions provides insight into efficient preparation methods that could be adapted for this compound:

  • Cascade Reaction Strategy : A one-pot three-component cascade reaction involving 2-alkenyl anilines, aromatic aldehydes, and nucleophiles like ethyl cyanoacetate in the presence of DBU base was shown to efficiently yield highly substituted tetrahydroquinoline derivatives with good yields and diastereoselectivity.

  • Base and Solvent Effects : DBU was identified as a superior base for promoting the cyclization and addition steps, particularly in dichloromethane (DCM), achieving yields up to 95% and diastereomeric ratios up to 85:15 depending on substituents.

  • One-Pot Synthesis : The one-pot method minimizes purification steps and reagent waste, improving overall efficiency. Electron-rich aldehydes tend to give better conversion and selectivity.

Data Table: Optimization of Reaction Conditions (Adapted from Related Tetrahydroquinoline Synthesis)

Entry Base (mol%) Solvent Time (h) Yield (%) Diastereomeric Ratio (Major:Minor) Notes
1 DBU (50) DCM 3 95 67:33 Optimal conditions for high yield
2 K2CO3 (50) DMF 12 74 62:38 Moderate yield and selectivity
3 DBU (50) MeOH 8 31 51:49 Low yield in protic solvent
4 DBU (50) THF 8 45 54:46 Moderate yield
5 DBU (200) DCM 3 95 65:35 Increased catalyst loading

Notes on Purification and Characterization

  • The products typically require purification by column chromatography to separate diastereomers.
  • Recrystallization in dichloromethane can be used to obtain pure isomers.
  • X-ray crystallography is employed to confirm stereochemistry and relative configuration of the tetrahydroquinoxaline derivatives.

Summary of Preparation Method

Step Description
Cyclization Condensation of 1,2-diaminobenzene with ketoester or aldehyde to form tetrahydroquinoxaline.
Methylation Introduction of methyl group at 3-position via alkylation or starting material substitution.
Nitrogen Protection Reaction with tert-butyl chloroformate in presence of base to form tert-butyl carbamate.
Purification Column chromatography and recrystallization for diastereomer separation and purity.
Characterization NMR, X-ray crystallography, and mass spectrometry for structure confirmation.

Q & A

Basic Synthesis: What are the common synthetic pathways for synthesizing tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate?

The synthesis typically involves multi-step pathways, including cyclization reactions and functional group transformations. For example, tert-butyl-protected intermediates are often synthesized via condensation of diamine precursors with carbonyl compounds, followed by tert-butoxycarbonyl (Boc) protection. Key reagents may include Boc anhydride, and reaction conditions require precise temperature control (e.g., 0–25°C) and anhydrous solvents like dichloromethane or tetrahydrofuran .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity during scale-up?

Optimization involves systematic variation of parameters such as solvent polarity, catalyst loading (e.g., palladium for cross-coupling), and purification techniques (e.g., column chromatography vs. recrystallization). For instance, replacing polar aprotic solvents (DMF) with less polar alternatives (toluene) can reduce side reactions. Reaction monitoring via TLC or HPLC ensures intermediate purity, while gradient elution in chromatography enhances separation of stereoisomers .

Basic Characterization: Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the bicyclic quinoxaline structure and substituent positions. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight, while IR spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Advanced Characterization: How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Variable-temperature NMR can distinguish rotameric populations by observing coalescence of split signals at elevated temperatures. 2D NMR techniques (COSY, HSQC, HMBC) clarify coupling relationships and connectivity. For ambiguous peaks, spiking with authentic standards or independent synthesis of suspected byproducts may be necessary .

Basic Biological Activity: What methodologies are used to evaluate in vitro biological activity of this compound?

Standard assays include enzyme inhibition studies (e.g., kinase assays using fluorescence polarization) and cell viability assays (MTT or resazurin-based). For receptor binding, radioligand displacement assays (e.g., using ³H-labeled ligands) quantify IC₅₀ values. Dose-response curves (1 nM–100 µM) are generated to determine potency .

Advanced Biological Activity: How can structure-activity relationship (SAR) studies be designed to identify critical substituents?

SAR studies involve synthesizing analogs with systematic modifications (e.g., replacing methyl with ethyl or halogens) and testing their activity. Molecular docking against target protein crystal structures (PDB) identifies key binding interactions. Free-energy perturbation (FEP) calculations or MD simulations predict the impact of substituents on binding affinity .

Basic Stability: What are the recommended storage conditions to ensure compound stability?

The compound should be stored in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the Boc group. Desiccants (silica gel) are critical to avoid moisture-induced degradation. Stability under these conditions is typically >2 years, as confirmed by periodic HPLC analysis .

Advanced Stability: How does the tert-butyl group influence stability under acidic or basic conditions?

The Boc group is labile under acidic conditions (e.g., TFA in DCM cleaves it within hours) but stable in mild bases (pH < 10). Stability studies using pH-adjusted buffers (1–14) monitored by HPLC reveal degradation products. For example, hydrolysis in 1M NaOH yields the carboxylic acid derivative, while TFA induces deprotection to the free amine .

Data Contradictions: How should researchers address discrepancies in reported biological activities across studies?

Discrepancies may arise from variations in assay conditions (e.g., serum concentration in cell cultures) or impurity profiles. Meta-analysis of raw data (e.g., dose-response curves) and independent replication under standardized protocols (e.g., CLIA guidelines) are recommended. Cross-validation using orthogonal assays (e.g., SPR vs. ITC for binding affinity) clarifies mechanistic inconsistencies .

Basic Applications: What strategies are used to identify biological targets for this compound?

Target identification employs affinity chromatography (immobilized compound pull-down assays) or phenotypic screening followed by transcriptomics/proteomics. Computational target prediction tools (SwissTargetPrediction) prioritize candidates based on structural similarity to known ligands .

Advanced Applications: How can lead optimization enhance the compound's pharmacokinetic properties?

Modifications include introducing metabolically stable groups (e.g., replacing ester linkages with amides) or enhancing solubility via PEGylation. In vivo PK studies in rodent models assess bioavailability (AUC), half-life, and clearance. Metabolite identification (LC-MS/MS) guides structural tweaks to reduce hepatic oxidation .

Safety and Handling: What protocols mitigate risks during laboratory handling?

Personal protective equipment (gloves, lab coat, goggles) is mandatory. Inhalation risks are minimized via fume hood use. Spills are neutralized with inert absorbents (vermiculite) and disposed as hazardous waste. Emergency procedures include immediate rinsing (15+ minutes for eye/skin contact) and medical consultation for ingestion .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

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